molecular formula C12H13N3O2 B2413331 N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034262-31-0

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2413331
CAS No.: 2034262-31-0
M. Wt: 231.255
InChI Key: FECDTJDWRASMME-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: is an organic compound that features a unique structure combining an isoxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: This step involves the coupling of the isoxazole derivative with a pyridine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:

    N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-2-yl)acetamide: Differing in the position of the pyridine ring.

    N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-4-yl)acetamide: Differing in the position of the pyridine ring.

    N-((5-methylisoxazol-4-yl)methyl)-2-(quinolin-3-yl)acetamide: Featuring a quinoline ring instead of a pyridine ring.

The uniqueness of This compound lies in its specific combination of the isoxazole and pyridine rings, which may confer distinct biological activities and chemical properties.

Biological Activity

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H12N4O
  • Molecular Weight : 232.25 g/mol
  • SMILES Notation : CC1=NN(C(=O)C2=CN=CC=C2)C(=C1)C=C

This compound exhibits its biological activity primarily through modulation of specific receptors in the nervous system. It has been shown to selectively activate the M1 muscarinic acetylcholine receptor, which plays a crucial role in cognitive functions such as memory and learning .

1. Neuropharmacological Effects

Research indicates that compounds with similar structures can enhance cognitive function by acting as positive allosteric modulators of the M1 receptor. For instance, a related compound demonstrated an EC50 value of 0.36 μM for M1 activation, suggesting that this compound may exhibit comparable potency .

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of isoxazole derivatives. Compounds structurally related to this compound have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, derivatives with similar isoxazole structures exhibited moderate to high activity against Staphylococcus aureus and Escherichia coli .

CompoundActivity Against E. coliActivity Against S. aureus
N-(4-Methylisoxazole)ModerateHigh
N-(5-Methylisoxazole)HighModerate

3. Case Studies

In a study exploring the efficacy of similar compounds in treating Alzheimer's disease, it was found that specific modifications to the isoxazole ring significantly influenced both potency and selectivity for the M1 receptor . Such findings indicate that this compound may be a promising candidate for further development in neurodegenerative disease therapies.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The toxicological profile of similar compounds has indicated low toxicity in vitro; however, comprehensive in vivo studies are necessary to ascertain the safety of this compound.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-11(8-15-17-9)7-14-12(16)5-10-3-2-4-13-6-10/h2-4,6,8H,5,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECDTJDWRASMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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